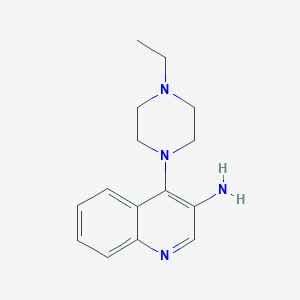

4-(4-Ethylpiperazin-1-YL)quinolin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Ethylpiperazin-1-YL)quinolin-3-amine is a chemical compound with the CAS Number: 1916531-22-0 . It has a molecular weight of 256.35 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H20N4/c1-2-18-7-9-19(10-8-18)15-12-5-3-4-6-14(12)17-11-13(15)16/h3-6,11H,2,7-10,16H2,1H3 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 256.35 .Scientific Research Applications

Immunomodulation and Antitumor Activities

Quinoline derivatives, such as imiquimod, have been recognized for their ability to modulate the immune system by inducing the localized production of cytokines. This property has been exploited in the treatment of various cutaneous diseases and shows potential for antitumor applications. Imiquimod and its analogues demonstrate immunoregulatory, antiviral, antiproliferative, and antitumor activities, supporting their use as innovative topical agents for treating skin disorders, infections, and neoplasms (Syed, 2001).

Corrosion Inhibition

Quinoline derivatives are widely utilized as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their ability to adsorb and form stable chelating complexes with surface metallic atoms, suggesting significant applications in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).

Anticancer and Antimicrobial Properties

Quinoline and quinazoline alkaloids are two important classes of heterocyclic compounds with a history of attracting significant research interest. These compounds, including quinine and camptothecin, have shown a wide range of bioactivities such as antitumor, antimalarial, antibacterial, and antifungal activities. This review highlights over 200 molecules from these classes, underscoring their potential in drug discovery and development (Shang et al., 2018).

Green Chemistry in Quinoline Synthesis

The synthesis of quinoline scaffolds through green chemistry approaches emphasizes the scientific community's shift towards non-toxic, environment-friendly methods. This shift not only supports sustainable development but also opens new avenues for the application of these compounds in various fields (Nainwal et al., 2019).

Molecular Design and Device Applications

Hexaazatriphenylene (HAT) derivatives, including dipyrazino[2,3-f:2′,3′-h]quinoxaline, demonstrate significant π–π stacking ability, making them suitable for a variety of applications in organic materials and nanoscience. Their use spans n-type semiconductors, sensors, liquid crystals, and microporous polymers for energy storage, highlighting the versatility of quinoline derivatives in molecular design and device applications (Segura et al., 2015).

Safety and Hazards

The safety information for 4-(4-Ethylpiperazin-1-YL)quinolin-3-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)quinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-2-18-7-9-19(10-8-18)15-12-5-3-4-6-14(12)17-11-13(15)16/h3-6,11H,2,7-10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCZQGKIXMGQFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2396422.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B2396428.png)

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)

![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)

![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)

![N-(2-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2396433.png)

![2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2396435.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2396436.png)